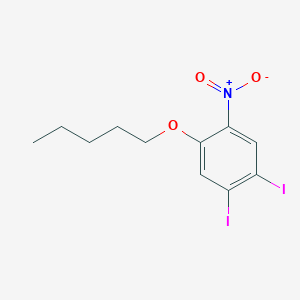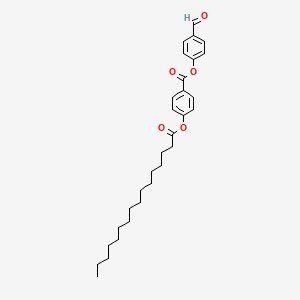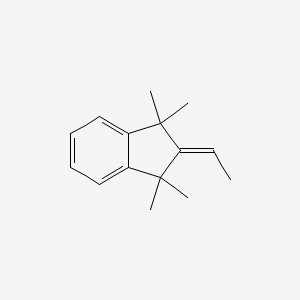
4,4'-(1,4-Phenylene)bis(3,6-diphenylpyridazine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) is a chemical compound known for its unique structure and properties It consists of two 3,6-diphenylpyridazine units connected by a 1,4-phenylene bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) typically involves the reaction of 1,4-phenylenediamine with 3,6-diphenylpyridazine under specific conditions. One common method includes the use of a solvent such as dimethylformamide (DMF) and a catalyst like palladium on carbon (Pd/C) to facilitate the coupling reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反应分析
Types of Reactions
4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups on the phenyl rings or pyridazine units are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to a variety of functionalized derivatives with different properties.
科学研究应用
4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals, which can be studied for their catalytic and electronic properties.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用机制
The mechanism by which 4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) exerts its effects depends on its application. In coordination chemistry, it acts as a ligand, coordinating with metal ions to form complexes. These complexes can exhibit unique electronic and catalytic properties due to the interaction between the metal center and the ligand. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,4’-(1,4-Phenylene)bis(2,2’6’,2’'-terpyridine): This compound has a similar structure but with terpyridine units instead of pyridazine units. It is also used as a ligand in coordination chemistry.
4,4’-(1,4-Phenylene)bis(2,2’-bipyridine): Another similar compound with bipyridine units, commonly used in the study of metal-ligand interactions.
Uniqueness
4,4’-(1,4-Phenylene)bis(3,6-diphenylpyridazine) is unique due to its specific combination of pyridazine units and phenylene bridge, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications where specific coordination environments or electronic properties are required.
属性
CAS 编号 |
918447-48-0 |
|---|---|
分子式 |
C38H26N4 |
分子量 |
538.6 g/mol |
IUPAC 名称 |
4-[4-(3,6-diphenylpyridazin-4-yl)phenyl]-3,6-diphenylpyridazine |
InChI |
InChI=1S/C38H26N4/c1-5-13-29(14-6-1)35-25-33(37(41-39-35)31-17-9-3-10-18-31)27-21-23-28(24-22-27)34-26-36(30-15-7-2-8-16-30)40-42-38(34)32-19-11-4-12-20-32/h1-26H |
InChI 键 |
VGWBDEZYSCCJAA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(C(=C2)C3=CC=C(C=C3)C4=CC(=NN=C4C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![9-Benzyl-5-{[3-(morpholin-4-yl)propyl]amino}-7,8,9,10-tetrahydro[1,2,4]triazolo[3,4-a][2,7]naphthyridine-6-carbonitrile](/img/structure/B12618401.png)


![Dihydro-2H,5H-4a,7a-propanocyclopenta[b]pyran-6(7H)-one](/img/structure/B12618415.png)

![(3R)-N-[3-chloro-5-(trifluoromethyl)phenyl]-5-oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B12618423.png)



![4'-(Hexyloxy)-2',5'-dimethyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12618446.png)

![2-[2-(2-Fluorophenyl)-2-oxoethyl]cyclooct-2-en-1-one](/img/structure/B12618469.png)
![N-(2-chlorophenyl)-4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]benzamide](/img/structure/B12618475.png)
![N-(1-{Benzyl[(furan-2-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B12618488.png)
